molecular formula C11H12BrF3N2 B1487658 1-[4-Bromo-2-(trifluoromethyl)phenyl]piperazine CAS No. 1183360-19-1

1-[4-Bromo-2-(trifluoromethyl)phenyl]piperazine

Cat. No.: B1487658
CAS No.: 1183360-19-1
M. Wt: 309.13 g/mol
InChI Key: PSWUXRIQDCPOBT-UHFFFAOYSA-N
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Description

1-[4-Bromo-2-(trifluoromethyl)phenyl]piperazine is a useful research compound. Its molecular formula is C11H12BrF3N2 and its molecular weight is 309.13 g/mol. The purity is usually 95%.
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Scientific Research Applications

Discovery and Lead Optimization

1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase were discovered through high-throughput screening, indicating the importance of the triazine heterocycle and phenyl group substitution for potency and selectivity. This work underlines the compound's role in vivo target engagement and disease model studies (Thalji et al., 2013).

Novel Insecticides Development

The serotonergic ligand 1-[(4-Aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP) was investigated as a lead compound for new insecticides with a novel mode of action. Derivatives displayed significant activities against the armyworm, indicating the potential for agricultural applications (Cai et al., 2010).

Antitumor Activity

A series of 1,2,4-triazine derivatives bearing a piperazine amide moiety showed potential anticancer activities against breast cancer cells. This research highlights the synthesis strategy and the antiproliferative agents identified, comparing their efficacy with cisplatin (Yurttaş et al., 2014).

Anticonvulsant and Antimicrobial Activities

3‐Hydroxy‐6‐methyl‐2‐substituted 4H‐Pyran‐4‐one derivatives were synthesized to evaluate their anticonvulsant and antimicrobial activities, showcasing the compound's therapeutic potential across different biomedical applications (Aytemir et al., 2004).

Synthesis and Analgesic Activities

The preparation and screening of (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates were reported, highlighting several compounds with significant analgesic and minor anti-inflammatory activities (Manoury et al., 1979).

Biochemical Analysis

Biochemical Properties

1-[4-Bromo-2-(trifluoromethyl)phenyl]piperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a reactant in the preparation of thienopyridine carboxamides, which act as ubiquitin-specific protease inhibitors . These inhibitors are crucial in regulating protein degradation pathways, thereby influencing various cellular processes. The nature of these interactions involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, as a component of ubiquitin-specific protease inhibitors, it can alter the ubiquitination process, which is essential for protein degradation and turnover . This modulation can lead to changes in cell cycle regulation, apoptosis, and other critical cellular functions.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to the active sites of enzymes, leading to inhibition or activation of their activity. For instance, as part of ubiquitin-specific protease inhibitors, it binds to the protease enzymes, preventing them from cleaving ubiquitin from target proteins . This inhibition results in the accumulation of ubiquitinated proteins, affecting various cellular processes such as protein degradation and signal transduction.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions . Its long-term effects on cellular function, observed in both in vitro and in vivo studies, indicate that prolonged exposure can lead to significant changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal or no adverse effects. At higher doses, it can lead to toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions . Threshold effects observed in these studies indicate that there is a specific dosage range within which the compound is effective without causing significant harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of various metabolic processes . These interactions are crucial for understanding the compound’s overall impact on cellular and organismal health.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions influence its localization and accumulation within different cellular compartments, affecting its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns determine its interactions with various biomolecules and its overall impact on cellular processes.

Properties

IUPAC Name

1-[4-bromo-2-(trifluoromethyl)phenyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrF3N2/c12-8-1-2-10(9(7-8)11(13,14)15)17-5-3-16-4-6-17/h1-2,7,16H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWUXRIQDCPOBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.